molecular formula C7H4ClIO2 B1596360 1-chloro-1,2-benziodoxol-3(1H)-one CAS No. 59457-26-0

1-chloro-1,2-benziodoxol-3(1H)-one

Cat. No.: B1596360
CAS No.: 59457-26-0
M. Wt: 282.46 g/mol
InChI Key: XSZMFYQLHGJKKD-UHFFFAOYSA-N
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Description

1-Chloro-1,2-benziodoxol-3(1H)-one (CAS 59457-26-0) is a hypervalent iodine(III) reagent recognized for its effectiveness in electrophilic chlorination reactions. This air- and moisture-stable compound serves as a powerful and mild chlorinating agent and oxidant, offering significant advantages over traditional reagents like N-chlorosuccinimide (NCS). It enables efficient ortho -selective chlorination of aniline derivatives under aqueous conditions without the need for a radical initiator, tolerating a range of anilides and sulfonamides . Its utility is highlighted in complex syntheses, such as of thieno[3,2- d ]pyrimidine derivatives, where it provided superior isolated yields of 77-94% and minimized unwanted side reactions compared to low-yielding NCS chlorination . With a molecular formula of C 7 H 4 ClIO 2 and a molecular weight of 282.46 g/mol, it requires careful handling and storage . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-chloro-1λ3,2-benziodoxol-3-one
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InChI

InChI=1S/C7H4ClIO2/c8-9-6-4-2-1-3-5(6)7(10)11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSZMFYQLHGJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
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DSSTOX Substance ID

DTXSID10307532
Record name 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one
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Molecular Weight

282.46 g/mol
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CAS No.

59457-26-0
Record name 1-Chloro-3H-1,2-benziodoxol-3-one
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Record name NSC191950
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Record name 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one
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Synthesis and Preparation of 1 Chloro 1,2 Benziodoxol 3 1h One

Established Synthetic Methodologies

Established methods for the preparation of 1-chloro-1,2-benziodoxol-3(1H)-one are characterized by their efficiency and the use of common laboratory reagents. These syntheses are typically performed as one-pot procedures, simplifying the isolation of the final product.

Preparation from 2-iodobenzoic acid

The universal starting material for the synthesis of this compound is 2-iodobenzoic acid. This compound possesses the necessary iodine atom and a carboxylic acid group in the ortho position, which facilitates the ultimate cyclization to form the stable benziodoxolone ring. The fundamental transformation involves the oxidation of the iodine atom from the +1 to the +3 state while introducing a chlorine atom as a ligand.

Utilization of Stoichiometric Oxidants (e.g., Sodium Chlorite (B76162), Trichloroisocyanuric Acid)

The selection of the oxidant is a critical factor in the synthesis of this compound. A highly effective and established method involves the use of a combination of sodium chlorite (NaClO₂) and sodium hypochlorite (B82951) (NaOCl) in an aqueous medium. This process efficiently oxidizes and chlorinates the 2-iodobenzoic acid to yield the desired product.

Another widely employed and powerful reagent for this transformation is trichloroisocyanuric acid (TCCA). TCCA serves as both the oxidant and the source of chlorine. The reaction is typically carried out by treating 2-iodobenzoic acid with TCCA in a suitable solvent system, such as aqueous acetic acid. This method is lauded for its simplicity, high yields, and the ease of handling of TCCA, which is a stable, solid reagent.

Scalable and Efficient Synthetic Procedures

The utility of this compound in organic synthesis has necessitated the development of scalable and efficient production methods. A one-pot synthesis utilizing trichloroisocyanuric acid has proven to be particularly effective for large-scale preparation. In this procedure, 2-iodobenzoic acid is reacted with TCCA in a mixture of acetic acid and water, leading to the precipitation of the product in high purity and yield, thus obviating the need for extensive purification steps. This method has been successfully employed for multi-gram scale synthesis.

Similarly, the synthetic route employing sodium chlorite in conjunction with sodium hypochlorite in water is noted for its scalability and cost-effectiveness, avoiding the use of organic solvents. The reaction proceeds smoothly at ambient temperatures, and the product is readily isolated by filtration. The operational simplicity of these methods makes them suitable for both laboratory and potential industrial-scale production.

Table 1: Reported Yields for Scalable Syntheses

Starting Material Oxidant/Chlorinating Agent Solvent System Reported Yield (%)
2-Iodobenzoic acid Trichloroisocyanuric acid Acetic acid / Water >95

Comparison with Related Hypervalent Iodine Reagent Syntheses

The synthesis of this compound shares common principles with the preparation of other significant hypervalent iodine reagents, yet key differences in reagents and complexity exist.

Dess-Martin Periodinane (DMP): The synthesis of DMP also starts from 2-iodobenzoic acid. However, it is a two-step process. First, 2-iodobenzoic acid is oxidized to 2-iodoxybenzoic acid (IBX) using an oxidant like potassium bromate (B103136) or Oxone. clockss.orgorganic-chemistry.orgnih.gov The resulting IBX is then acetylated with acetic anhydride, often in the presence of an acid catalyst, to yield DMP. clockss.orgelsevierpure.combldpharm.com This multi-step nature makes its synthesis more complex than the typical one-pot preparations of this compound.

(Dichloroiodo)benzene: This acyclic hypervalent iodine(III) reagent is prepared by the direct chlorination of iodobenzene (B50100). patsnap.comsci-hub.sesigmaaldrich.com Gaseous chlorine is passed through a solution of iodobenzene in a solvent like chloroform. patsnap.com While this is a direct, one-step process, it uses a different starting material and requires the handling of gaseous chlorine. The synthesis of this compound benefits from the intramolecular cyclization directed by the carboxylic acid group, which contributes to its enhanced stability compared to acyclic reagents like (dichloroiodo)benzene.

Table 2: Comparison of Synthetic Methodologies for Hypervalent Iodine Reagents

Reagent Precursor Key Reagents Typical Complexity
This compound 2-Iodobenzoic acid TCCA or NaClO₂/NaOCl One-pot
Dess-Martin Periodinane (DMP) 2-Iodobenzoic acid KBrO₃ or Oxone, then Ac₂O Two-step

Reactivity and Reaction Mechanisms of 1 Chloro 1,2 Benziodoxol 3 1h One

General Mechanistic Principles in Hypervalent Iodine Chemistry

The chemistry of hypervalent iodine(III) reagents is predominantly defined by a set of fundamental reaction pathways that facilitate their role as powerful oxidizing agents and versatile reagents in organic synthesis. e-bookshelf.deacs.org These pathways include oxidative addition, ligand exchange, reductive elimination, and ligand coupling, with radical processes also playing a significant role under certain conditions. acs.orgnih.gov

Oxidative addition is a key process in which the iodine center of a hypervalent iodine compound is formally oxidized. acs.org While more commonly discussed in the context of forming hypervalent iodine species from iodinanes, the reverse process, reductive elimination, is central to the reactivity of λ³-iodanes like 1-chloro-1,2-benziodoxol-3(1H)-one. rsc.org In the broader context of hypervalent iodine chemistry, oxidative addition often involves the reaction of an iodoarene with an oxidizing agent and a source of ligands to generate the hypervalent species. acs.org For instance, an aryl iodide can be oxidized to an aryliodine(III) compound, which then undergoes ligand exchange. wikipedia.org This process is fundamental to the in-situ generation of many hypervalent iodine reagents. wikipedia.org

In reactions where hypervalent iodine reagents act as oxidants for transition metal complexes, the oxidative addition of the hypervalent iodine compound to the metal center is a crucial step. acs.org This involves the transfer of ligands from the iodine to the metal, leading to an increase in the oxidation state of the metal. acs.org

Ligand exchange is a fundamental and ubiquitous process in the reaction mechanisms of hypervalent iodine(III) compounds. acs.orgrsc.org It involves the substitution of one or more ligands at the iodine center by another nucleophilic species. princeton.edu This process is crucial for the subsequent steps of the reaction, as it allows for the introduction of the substrate or other reactive moieties into the coordination sphere of the iodine atom. rsc.org

The mechanism of ligand exchange for λ³-iodanes is still a subject of investigation, but it is generally accepted to proceed through either an associative or a dissociative pathway. rsc.org The associative pathway involves the formation of a tetracoordinated hypervalent iodine species, while the dissociative pathway proceeds through a dicoordinated intermediate. rsc.org Experimental evidence from solution-phase studies and the isolation of stable tetracoordinated species suggest that the associative pathway is more likely in many cases. rsc.org

The lability of the ligands in hypervalent iodine compounds is a key factor driving their reactivity. nih.gov The three-center-four-electron (3c-4e) bond that characterizes the hypervalent state is relatively weak and polarized, making the ligands susceptible to exchange. acs.orgillinois.edu This property is essential for the role of hypervalent iodine reagents in a wide variety of transformations, including oxidations and functional group transfers. rsc.orgsemanticscholar.org For example, the reaction of phenyliodonium (B1259483) diacetate (PIDA) with different carboxylic acids leads to a ligand exchange, forming new hypervalent iodine reagents with altered solubility and reactivity. semanticscholar.org

Reductive elimination is a key step in many reactions mediated by hypervalent iodine compounds, where the iodine(III) center is reduced to iodine(I), and a new bond is formed between two of its ligands. acs.orgprinceton.edu This process is the driving force for the oxidative power of these reagents, as the reduction of the hypervalent iodine to its more stable monovalent state is highly favorable. princeton.edu The leaving group ability of the resulting iodoarene is exceptionally high, estimated to be about 10⁶ times greater than that of triflate, earning it the term "hypernucleofuge". nih.govscripps.edu

The nature of the ligands on the iodine(III) species, the reaction partner, and the reaction conditions all influence the specific pathway of the reductive elimination. rsc.org In many cases, it is a concerted process that leads to the formation of the final product and the regeneration of the aryl iodide. rsc.org This step is often the final stage in a sequence that begins with ligand exchange. rsc.org For instance, in the oxidation of a substrate, the substrate first coordinates to the iodine(III) center via ligand exchange, and then reductive elimination occurs, transferring the oxygen atom or another functional group to the substrate. rsc.org

Ligand coupling is a type of reductive elimination where two ligands attached to the hypervalent iodine center are coupled together. acs.orgrsc.org This process is particularly important for the formation of carbon-carbon and carbon-heteroatom bonds. illinois.edu It is a concerted process where the configuration of the ligands is often retained in the coupled product. rsc.orgcore.ac.uk

The mechanism involves the interaction between an axial and an equatorial ligand on the hypervalent iodine atom, leading to their concerted elimination and the formation of a new bond. core.ac.uk This pathway allows for the coupling of two nucleophiles that have been sequentially introduced to the iodine center through ligand exchange reactions. illinois.edu While conceptually powerful, the practical application of this method for forming certain bonds, like in the synthesis of 1,4-diones from silyl (B83357) enol ethers, can be limited by low yields. illinois.edu

Diaryliodonium salts, a class of hypervalent iodine compounds, are particularly effective reagents for ligand coupling reactions. wikipedia.org They react with nucleophiles, leading to the transfer of one of the aryl groups to the nucleophile and the formation of an iodobenzene (B50100) molecule. wikipedia.org

In addition to the common ionic pathways, hypervalent iodine(III) compounds can also participate in reactions involving radical intermediates. rsc.orgacs.org These radical processes can be initiated in several ways, including thermal or photochemical homolytic cleavage of the weak iodine-ligand bond or through a single-electron transfer (SET) from a suitable donor to the λ³-iodane. nih.govrsc.org

The generation of radicals from hypervalent iodine reagents has been utilized in a variety of synthetic transformations, such as the functionalization of C-H bonds in alkanes. acs.org The homolysis of the hypervalent bond produces reactive intermediates that can initiate radical chain reactions. acs.org The potential for I(II) species to act as intermediates in both the synthesis and the reductive activation of hypervalent iodine compounds highlights the significance of radical pathways in this area of chemistry. acs.org Experimental evidence, such as that from the chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one, suggests the involvement of a radical mechanism in certain reactions. nih.gov

Proposed Reactive Species in Transformations Mediated by this compound

This compound is a versatile hypervalent iodine(III) reagent employed in a range of chemical transformations, including chlorinations and oxidations. rsc.orgbiomol.comatlanchimpharma.com The specific reactive species involved depend on the reaction conditions and the substrate.

In the context of chlorination reactions, this compound acts as an electrophilic chlorine source. atlanchimpharma.comacs.org It has been successfully used for the chlorination of arenes, heterocycles, and even complex molecules like pharmaceuticals. acs.org The reaction is believed to proceed through the transfer of a chloronium ion (Cl⁺) equivalent to the substrate.

Furthermore, there is evidence for the involvement of radical species in reactions mediated by this reagent. For instance, the ortho-chlorination of anilides and sulfonamides using this compound is proposed to occur via a radical-mediated pathway, even in the absence of a radical initiator. rsc.org Similarly, the chlorination of phenylallene derivatives with this reagent is also suggested to proceed through a radical mechanism. nih.gov In copper-catalyzed reactions, this reagent has been used for the regioselective ortho-chlorination of aromatic compounds via C-H activation, where the active chlorinating species is likely a copper-chloro complex formed in situ. researchgate.net

The versatility of this compound stems from its ability to generate these different reactive intermediates under various conditions, making it a valuable tool in synthetic organic chemistry.

Electrophilic Chlorine Equivalents (e.g., Thiocyanogen (B1223195) Chloride, Cl-SCN)

This compound can react with suitable nucleophilic precursors to generate highly reactive electrophilic species in situ. A notable example is its reaction with trimethylsilyl (B98337) isothiocyanate (TMSNCS) to form thiocyanogen chloride (Cl-SCN), a potent electrophilic thiocyanating agent. jst.go.jpnih.gov This transformation avoids the direct handling of the often unstable and difficult-to-prepare thiocyanogen chloride.

The in situ generation of thiocyanogen chloride has been substantiated through NMR experiments. jst.go.jp Studies have shown that upon mixing this compound with TMSNCS, the characteristic signals of the starting materials disappear and new signals corresponding to Cl-SCN emerge. jst.go.jp This generated species can then be used for the thiocyanation of various substrates, such as electron-rich aromatic and heteroaromatic compounds. jst.go.jpnih.gov

The reaction proceeds smoothly under mild conditions, offering high yields and generally high regioselectivity. jst.go.jp The utility of this method is demonstrated by the successful thiocyanation of a range of aromatic compounds, as detailed in the table below.

Table 1: Thiocyanation of Aromatic Compounds using this compound and TMSNCS. jst.go.jp

SubstrateProductYield (%)
Anisole4-Thiocyanatoanisole95
1,2-Dimethoxybenzene4-Thiocyanato-1,2-dimethoxybenzene98
N,N-Dimethylaniline4-Thiocyanato-N,N-dimethylaniline92
Indole3-Thiocyanatoindole85
2-Methylindole3-Thiocyanato-2-methylindole81

The proposed mechanism involves the reaction of this compound with TMSNCS to produce thiocyanogen chloride and 1-trimethylsilyloxy-1,2-benziodoxol-3(1H)-one. The highly electrophilic Cl-SCN then undergoes an aromatic electrophilic substitution reaction with the substrate to yield the thiocyanated product. jst.go.jp This method provides a safer and more convenient alternative to other thiocyanation protocols that may require more hazardous reagents.

Influence of Reaction Conditions on Mechanistic Pathways

The mechanistic course of reactions involving this compound is highly sensitive to the reaction conditions, including temperature, solvent, and the presence of additives or catalysts. These factors can dictate whether a reaction proceeds through a radical, ionic, or concerted pathway.

Temperature: Elevated temperatures can favor radical mechanisms. For instance, in the chlorination of phenylallene derivatives, reactions conducted at room temperature may fail, while reflux conditions can promote the reaction. This has been attributed to the homolytic cleavage of the I-Cl bond at higher temperatures, initiating a radical chain process. beilstein-journals.orgnih.gov The chlorine atom generated adds to the allene (B1206475), forming a stabilized radical intermediate which then propagates the chain. beilstein-journals.org

Solvent: The choice of solvent can significantly impact reaction outcomes. In the chlorination of p-tolylallene, acetonitrile (B52724) was found to be a superior solvent compared to toluene, chlorobenzene, DMF, or DCE. beilstein-journals.org In other systems, such as the difunctionalization of alkenes, the use of water as a solvent efficiently promoted oxychlorination. nih.gov The polarity and coordinating ability of the solvent can influence the stability of charged intermediates in ionic pathways or the solubility of reagents. sparkl.me

Additives and Catalysts: The introduction of additives or catalysts can dramatically alter the reactivity and selectivity.

Lewis Bases: In the dichlorination of alkenes, the addition of a Lewis basic promoter, such as 4-phenylpyridine (B135609) N-oxide, was found to be effective. nih.gov

Copper Catalysis: A copper(I) catalyst has been employed for the ortho-chlorination of aromatic compounds bearing a directing group. researchgate.net In this system, the reaction is carried out at 100 °C in 1,2-dichloroethane (B1671644) (DCE) with CuI as the catalyst and K₂S₂O₈ as an oxidant. This method demonstrates high regioselectivity for monochlorination. researchgate.net Mechanistic proposals suggest that the copper(I) catalyst may promote the homolytic cleavage of the I-Cl bond. researchgate.net

The following table summarizes the influence of various reaction conditions on the chlorination of different substrates with this compound.

Table 2: Effect of Reaction Conditions on Chlorination with this compound.

Substrate TypeConditionsObserved Outcome/Proposed MechanismReference
PhenylallenesAcetonitrile, refluxVicinal dichlorination via a radical pathway beilstein-journals.org
p-TolylalleneVaried solvents (CH₃CN, Toluene, Chlorobenzene, DMF, DCE), refluxAcetonitrile provided the highest yield beilstein-journals.org
AlkenesWaterEfficient oxychlorination nih.gov
AlkenesLewis basic promoter (4-phenylpyridine N-oxide)Dichlorination nih.gov
Nitrogen-containing aromaticsCuI (10 mol%), K₂S₂O₈, DCE, 100 °CRegioselective ortho-monochlorination researchgate.net

These examples underscore the tunability of the reactivity of this compound. By carefully selecting the reaction conditions, chemists can steer the reaction towards a desired mechanistic pathway to achieve specific synthetic outcomes.

Applications of 1 Chloro 1,2 Benziodoxol 3 1h One in Organic Synthesis

Difunctionalization of Alkenes

1-Chloro-1,2-benziodoxol-3(1H)-one has been established as an effective reagent for various alkene difunctionalization reactions. nih.govresearchgate.net The reactivity of the reagent can be tailored by introducing different nucleophiles, allowing for a controlled and selective synthesis of diverse halogenated compounds. acs.orgfigshare.com The nature of the added nucleophile is a critical factor in determining the course of the reaction and the identity of the resulting product. nih.gov

The oxychlorination of alkenes using this compound can be performed efficiently when the reaction is conducted in water. nih.govacs.orgfigshare.com This method provides a straightforward route to β-chloroether compounds. nih.govdocumentsdelivered.com For instance, the reaction of styrene (B11656) in an acetone/water mixture at room temperature yields the corresponding chlorohydrin in high yield. This transformation highlights the reagent's ability to act as an electrophilic chlorine source, with water serving as the nucleophile.

A study described a four-component reaction for the electrophilic chloro(ω-alkoxy)lation of a wide range of alkenes, including electron-deficient, aromatic, and unactivated types. nih.gov This process utilized the stable this compound as the electrophilic chlorine source and thionyl chloride as the nucleophilic chlorine source to generate various β-chloro ω-chloroalkyl ethers. nih.gov

Table 1: Oxychlorination of Alkenes

Alkene Substrate Product Yield (%)
Styrene 2-chloro-1-phenylethan-1-ol 94
4-Methylstyrene 2-chloro-1-(p-tolyl)ethan-1-ol 95
(E)-1-Phenylprop-1-ene 2-chloro-1-phenylpropan-1-ol 96 (dr 55:45)

Data sourced from studies on alkene difunctionalization. nih.gov

The dichlorination of alkenes is another key application of this compound. nih.gov This reaction proceeds effectively in the presence of a Lewis basic promoter, such as 4-phenylpyridine (B135609) N-oxide, which acts as an additive. nih.govacs.orgfigshare.com The promoter is thought to facilitate the generation of a more reactive chlorinating species.

Furthermore, the reagent has been successfully employed for the vicinal dichlorination of phenylallene derivatives. beilstein-journals.orgd-nb.infonih.gov These reactions are often regioselective, targeting the 2,3-olefin of the allene (B1206475) system. d-nb.info For many aryl-substituted allenes, the reaction yields the corresponding 1,2-dichlorides in good to excellent yields, often with a preference for the Z-alkene isomer. beilstein-journals.orgd-nb.info Experimental evidence from these studies suggests the involvement of a radical mechanism. beilstein-journals.orgnih.gov

Table 2: Dichlorination of Alkenes and Allenes

Substrate Promoter/Conditions Product Yield (%)
Styrene 4-Phenylpyridine N-oxide 1,2-dichloro-1-phenylethane 86
4-Chlorostyrene 4-Phenylpyridine N-oxide 1-chloro-4-(1,2-dichloroethyl)benzene 82
Phenylallene CH3CN, reflux 2,3-dichloro-1-phenyl-1-propene 93 (Z:E = 1.2:1)

Data compiled from research on alkene and allene chlorination. nih.govd-nb.info

Azidochlorination of alkenes can be achieved by reacting them with this compound and an in situ-generated azide (B81097) anion, typically from trimethylsilyl (B98337) azide and a fluoride (B91410) source. nih.govresearchgate.net This reaction demonstrates notable regioselectivity, affording products with the chlorine atom positioned at the terminal, less substituted carbon of the original double bond. nih.govfigshare.com The azide group, conversely, adds to the more substituted position.

Table 3: Azidochlorination of Alkenes

Alkene Substrate Product Yield (%)
Styrene (1-azido-2-chloroethyl)benzene 91
4-Methylstyrene 1-(1-azido-2-chloroethyl)-4-methylbenzene 95
4-Chlorostyrene 1-(1-azido-2-chloroethyl)-4-chlorobenzene 88

Data sourced from research on alkene difunctionalization. nih.gov

The chlorothiocyanation of alkenes is accomplished using this compound in combination with trimethylsilyl isothiocyanate (TMSNCS). nih.govresearchgate.net This reaction exhibits a distinct regioselectivity compared to azidochlorination. researchgate.net In the case of styrenes, the chlorine atom adds to the benzylic position, while the thiocyanate (B1210189) group attaches to the terminal carbon. nih.govfigshare.com This outcome suggests that the nature of the nucleophile plays a crucial role in directing the regiochemical course of the addition. nih.gov

Table 4: Chlorothiocyanation of Alkenes

Alkene Substrate Product Yield (%)
Styrene (2-chloro-1-thiocyanatoethyl)benzene 85
4-Methylstyrene 1-(2-chloro-1-thiocyanatoethyl)-4-methylbenzene 88
4-Chlorostyrene 1-(2-chloro-1-thiocyanatoethyl)-4-chlorobenzene 82

Data sourced from studies on alkene difunctionalization. nih.gov

A selective iodoesterification reaction occurs when this compound is treated with tetra-n-butylammonium iodide (TBAI) before the alkene is introduced. nih.govacs.orgresearchgate.net This pre-treatment is crucial for the selective outcome, leading exclusively to iodoesterification products where an iodo group and a 2-iodobenzoyloxy group are added across the double bond. nih.gov This suggests the in situ formation of a different reactive iodine species responsible for this specific transformation.

Table 5: Iodoesterification of Alkenes

Alkene Substrate Product Yield (%)
Styrene 2-iodo-1-phenylethyl 2-iodobenzoate 88
4-Methylstyrene 2-iodo-1-(p-tolyl)ethyl 2-iodobenzoate 87
4-Methoxystyrene 2-iodo-1-(4-methoxyphenyl)ethyl 2-iodobenzoate 91

Data sourced from research on alkene difunctionalization. nih.gov

The difunctionalization reactions of alkenes using this compound are characterized by controllable and often high regioselectivity, which is dictated by the nucleophile employed. nih.govresearchgate.net

In azidochlorination , the reaction with an in situ-generated azide anion results in the chlorine atom being installed at the terminal position of styrenes. nih.govfigshare.com

Conversely, in chlorothiocyanation with trimethylsilyl isothiocyanate, the chlorine atom is directed to the benzylic position. nih.govfigshare.com

The dichlorination of phenylallenes is also regioselective, with the reaction selectively occurring at the 2,3-double bond. d-nb.infonih.gov These mild reaction conditions allow for convenient site-selective difunctionalizations, even in substrates that possess more than one alkene moiety. nih.govacs.org NMR experiments have suggested that the variation in regioselectivity arises because the electrophilic reactive species changes depending on the specific nucleophile added to the reaction mixture. nih.govfigshare.com

Chlorination Reactions

This compound is a powerful chlorinating agent utilized in a variety of transformations, offering high reactivity and selectivity. beilstein-journals.orgdntb.gov.ua It serves as an effective electrophilic chlorine source for the direct chlorination of arenes and heterocycles and participates in radical-mediated pathways for other substrates. beilstein-journals.orgacs.org

The reagent provides a practical and efficient method for the electrophilic chlorination of nitrogen-containing heterocycles and certain classes of arenes. acs.orgatlanchimpharma.com It has been successfully used for the chlorination of substrates that yield poor results with other common reagents like N-chlorosuccinimide (NCS). acs.orgatlanchimpharma.com For instance, in the synthesis of a thieno[3,2-d]pyrimidine (B1254671) derivative, using this compound gave the desired product in 77-94% yield, whereas NCS resulted in low yields (15-32%) and side products. acs.orgatlanchimpharma.com This method is distinguished by its mild conditions, broad substrate scope, and operational simplicity. beilstein-journals.org The reaction is believed to proceed via an electrophilic pathway, as the addition of radical scavengers does not inhibit the transformation. beilstein-journals.org The reagent's advantages, including its stability and the fact that it can be easily prepared and recycled, give it significant potential for industrial applications. beilstein-journals.orgacs.org

Table 1: Electrophilic Chlorination of Arenes and Heterocycles

SubstrateProductYield (%)
Ethyl 1H-indole-2-carboxylateEthyl 3-chloro-1H-indole-2-carboxylate96%
1-Methyl-1H-indole3-Chloro-1-methyl-1H-indole94%
N,N-Dimethylaniline4-Chloro-N,N-dimethylaniline85%
1,3,5-Trimethoxybenzene2-Chloro-1,3,5-trimethoxybenzene99%
AbilifyChlorinated Abilify derivative82%

Hypervalent iodine-based chlorine transfer reagents, a class that includes this compound, are utilized for the α-chlorination of β-keto esters. dntb.gov.uanih.gov This reaction can be rendered asymmetric through the use of organocatalysts, such as Cinchona alkaloids. dntb.gov.uanih.gov These catalysts are proposed to react with the hypervalent iodine reagent to generate a chiral electrophilic chlorine-transfer species in situ. nih.gov This methodology has been successfully applied to a variety of β-keto esters, including cyclic substrates like tetralone carboxylate esters, to produce α-chloro products in high yields and with significant enantioselectivity. nih.gov

An efficient method for the ortho-selective chlorination of aryls using this compound has been developed for reactions under aqueous conditions. dntb.gov.ua The reaction proceeds via a radical-mediated mechanism, assisted by an amide directing group, and notably does not require an external radical initiator. dntb.gov.ua This protocol is effective for a range of electronically diverse anilides and sulfonamides, demonstrating the reagent's utility in targeted C-H functionalization. dntb.gov.ua

This compound facilitates the efficient, chemoselective, and regioselective chlorination of substituted phenylallene derivatives. beilstein-journals.org The reaction is operationally simple, tolerates various functional groups, and provides products in good yields. beilstein-journals.org This transformation represents a significant advancement, as it was the first reported regioselective chlorination of phenylallenes, with the reaction selectively occurring at the 2,3-olefin of the allene system. beilstein-journals.org Experimental evidence suggests the reaction proceeds through a radical mechanism. beilstein-journals.orgbldpharm.com

The reaction of this compound with phenylallene derivatives provides a direct route to vicinal dichlorides and chlorodienes. bldpharm.comresearchgate.net The specific product formed is dependent on the substitution pattern of the allene. bldpharm.com Aryl- and α-substituted phenylallenes that lack a proton on the alpha-substituent typically yield vicinal dichlorides. bldpharm.com However, when the α-alkyl substituent contains a proton, chlorinated dienes become the major product. bldpharm.com For example, 1,1-diphenylallene yields the corresponding vicinal dichloride, whereas α-methyl-substituted phenylallenes give a mixture of the Z-dichloroalkene and the corresponding chlorodiene. bldpharm.com

Table 2: Product Selectivity in the Chlorination of Phenylallene Derivatives

Allene SubstrateMajor Product TypeIsolated Yield (%)
p-TolylalleneVicinal Dichloride91%
1-NaphthylalleneVicinal Dichloride93%
1,1-DiphenylalleneVicinal Dichloride84%
α-Methyl-p-bromophenylalleneChlorodiene + Vicinal Dichloride31% (Diene), 23% (Dichloride)
α-Methyl-1-naphthylalleneChlorodiene + Vicinal Dichloride58% (Diene), 37% (Dichloride)

Oxidation Reactions

In addition to its role as a chlorinating agent, this compound functions as a powerful oxidant. dntb.gov.ua It has been shown to be an effective oxidant for aniline (B41778) derivatives. dntb.gov.ua Furthermore, its oxidative capacity is demonstrated in the difunctionalization of alkenes. When reactions with alkenes are conducted in water, oxychlorination products are obtained efficiently. nih.gov This reactivity highlights the dual nature of the reagent, capable of delivering both an electrophilic chlorine atom and an oxidative transformation in a single molecule.

Alcohol Oxidation (e.g., TEMPO-Catalyzed Systems)

A highly efficient and environmentally conscious method for the oxidation of alcohols involves the use of this compound as a terminal oxidant in conjunction with a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO). chemrxiv.org This system allows for the smooth conversion of a wide variety of primary and secondary alcohols into their corresponding aldehydes and ketones in high to excellent yields. chemrxiv.org The reactions are typically conducted under mild, room temperature conditions in environmentally benign solvents like ethyl acetate. chemrxiv.org

A key advantage of this protocol is its chemoselectivity. Primary alcohols can be selectively oxidized to aldehydes without significant over-oxidation to carboxylic acids. nih.gov The system demonstrates broad functional group tolerance, leaving moieties such as heteroaromatic rings and carbon-carbon double bonds intact. chemrxiv.org Furthermore, the hypervalent iodine reagent is recyclable; the 2-iodobenzoic acid byproduct generated after the oxidation can be separated and re-oxidized to regenerate the starting this compound. chemrxiv.org

The general mechanism involves the oxidation of TEMPO by the hypervalent iodine reagent to form the active oxidant, the oxoammonium cation. This species then oxidizes the alcohol to a carbonyl compound while being reduced to a hydroxylamine, which re-enters the catalytic cycle.

Table 1: Examples of TEMPO-Catalyzed Alcohol Oxidation

Alcohol Substrate Product Yield (%)
Benzyl alcohol Benzaldehyde 98
4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 97
4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 95
Cinnamyl alcohol Cinnamaldehyde 96
1-Phenylethanol Acetophenone 98
Cyclohexanol Cyclohexanone 95

Oxidation of Phenols

While hypervalent iodine reagents are generally known for their ability to oxidize phenols to quinones, with reagents like 2-iodoxybenzoic acid (IBX) favoring the formation of ortho-quinones, specific applications of this compound for this particular transformation are not widely detailed in the surveyed scientific literature. libretexts.orglibretexts.orgnih.gov The oxidation of phenols typically yields either ortho- or para-quinones, depending on the reagent and the substitution pattern of the phenol. libretexts.orglibretexts.org

Oxidation of Aromatic Amines

This compound serves as a potent oxidant for certain aniline derivatives, leading to ortho-selective chlorination. rsc.org This reaction proceeds with amide and sulfonamide directing groups under aqueous conditions and is described as a radical-mediated process that does not require an external initiator. rsc.org Rather than oxidizing the amino group itself, this transformation represents a C-H functionalization on the aromatic ring, highlighting the reagent's utility in creating chlorinated aniline building blocks. rsc.org

Table 2: Ortho-Chlorination of Aniline Derivatives

Substrate Product Yield (%)
Acetanilide 2-Chloroacetanilide 85
4'-Methylacetanilide 2-Chloro-4'-methylacetanilide 82

Oxidation of Sulfides and Sulfenamides

The oxidation of sulfides to sulfoxides and sulfones is a common transformation for which various hypervalent iodine reagents are employed. chemrxiv.org Similarly, the oxidation of sulfenamides using hypervalent iodine compounds like phenyliodonium (B1259483) diacetate (PIDA) has been developed to synthesize valuable sulfinimidate esters and sulfinamidines. chemrxiv.orgacs.orgnih.gov However, specific protocols detailing the use of this compound for the oxidation of sulfides or sulfenamides are not prominently featured in the reviewed literature.

Heteroatom Transfer Reactions (beyond halogenation)

Based on a review of the scientific literature, the use of this compound for sulfonyl group transfer reactions is not a reported application.

Synthesis of Heterocycles

A major application of this compound is in the synthesis and functionalization of heterocyclic compounds, where it acts as a mild and highly effective electrophilic chlorinating agent. atlanchimpharma.comliv.ac.uk It has been successfully used to chlorinate a wide array of nitrogen-containing heterocycles, including indoles, pyrroles, pyrazoles, and thiazoles. liv.ac.uk These reactions typically proceed under mild conditions, often at room temperature, and show broad substrate scope and functional group tolerance. liv.ac.uk

The introduction of a chlorine atom onto a heterocyclic ring is a crucial transformation, providing a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures. Compared to other chlorinating agents like N-chlorosuccinimide (NCS), this compound often provides superior yields and cleaner reactions, particularly for sensitive substrates. atlanchimpharma.com

Table 3: Electrophilic Chlorination of Heterocycles

Heterocyclic Substrate Product Yield (%)
1-Tosyl-1H-indole 3-Chloro-1-tosyl-1H-indole 74
Ethyl 1H-indole-2-carboxylate Ethyl 3-chloro-1H-indole-2-carboxylate 92
1-Methyl-1H-pyrrole 2-Chloro-1-methyl-1H-pyrrole 85
Thiazole 2-Chlorothiazole 83
1-Phenyl-1H-pyrazole 4-Chloro-1-phenyl-1H-pyrazole 93
Pyridine 3-Chloropyridine 65

Nitrogen-containing Heterocycles

The synthesis and functionalization of nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. This compound has been successfully employed as a chlorinating agent for this class of compounds. Research has demonstrated its utility in the copper(I)-catalyzed ortho-chlorination of 2-phenylpyridines and other nitrogen-containing aromatics. researchgate.net This method exhibits high regioselectivity for monochlorination at the C-H bond. researchgate.net

The reaction is compatible with a range of nitrogen-containing aromatic compounds, showcasing its broad applicability. researchgate.net Furthermore, the reagent facilitates the ortho-selective chlorination of anilides and sulfonamides under aqueous conditions, a process that proceeds via a radical-mediated pathway without the need for an external radical initiator. rsc.org

Table 1: Copper-Catalyzed Chlorination of Nitrogen-Containing Heterocycles This table is interactive. Users can sort data by clicking on the column headers.

Entry Substrate Product Yield (%)
1 2-Phenylpyridine 2-(2-Chlorophenyl)pyridine 81
2 1-Phenyl-1H-pyrazole 1-(2-Chlorophenyl)-1H-pyrazole 75
3 2-Phenyl-1H-imidazole 2-(2-Chlorophenyl)-1H-imidazole 72
4 N-Phenylbenzamide N-(2-Chlorophenyl)benzamide 68

Data sourced from research on regioselective chlorination. researchgate.net

BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a significant class of fluorescent molecules with applications in biological imaging and sensing. The functionalization of the BODIPY core is crucial for tuning its photophysical properties. This compound has been identified as an effective reagent for the electrophilic chlorination of BODIPY dyes. acs.org This method provides a practical route to chlorinated BODIPY derivatives, which can serve as building blocks for more complex functional dyes. The stability and ease of handling of this hypervalent iodine reagent make it a valuable alternative to other chlorinating agents. acs.org

Isocoumarin (B1212949) Frameworks (via Thio/Selenocyanation)

While direct application of this compound for the synthesis of isocoumarin frameworks via thio/selenocyanation is not extensively documented, its utility in related chlorothiocyanation reactions has been demonstrated. Specifically, this reagent has been used for the difunctionalization of alkenes. nih.govacs.org

In these reactions, treatment of an alkene with this compound and trimethylsilyl isothiocyanate results in the formation of chlorothiocyanated products. nih.govacs.org This reaction proceeds under mild conditions and produces adducts with a chlorine atom at the benzylic position. nih.gov This capability for chlorothiocyanation highlights the potential of this reagent to be adapted for the synthesis of thiocyanated heterocyclic frameworks, including isocoumarins, although specific examples for the latter are yet to be widely reported.

Catalytic Applications

The utility of this compound extends beyond stoichiometric reactions into the realm of catalysis, where it can be involved in various catalytic cycles.

Organocatalysis with Hypervalent Iodine Compounds

Hypervalent iodine compounds are known to act as catalysts in a variety of organic transformations. In the context of this compound, it serves as a key component in copper(I)-catalyzed reactions. For instance, in the ortho-chlorination of nitrogen-containing aromatic compounds, a copper(I) catalyst is used to promote the reaction, with the hypervalent iodine reagent acting as the chlorine source. researchgate.net Mechanistic studies suggest that the copper(I) catalyst facilitates the homolytic cleavage of the I-Cl bond in the reagent. researchgate.net This represents a cooperative catalytic system where a transition metal activates the hypervalent iodine reagent to achieve the desired transformation.

Enantioselective Catalysis

The development of enantioselective transformations is a central goal in modern organic synthesis. While hypervalent iodine chemistry has been utilized in asymmetric catalysis, the direct application of this compound as a catalyst or reagent in enantioselective reactions is not prominently featured in the reviewed scientific literature. The exploration of its potential in chiral environments remains an area for future investigation.

Polymer-Supported and Recyclable Systems

A significant advantage of this compound is its potential for recyclability, which aligns with the principles of green chemistry. acs.org The by-product of the chlorination reactions is 2-iodobenzoic acid, which can be recovered and potentially re-oxidized to regenerate the active hypervalent iodine reagent. This recyclability enhances the atom economy and reduces waste, making it a more sustainable option for industrial applications. acs.org While the development of polymer-supported versions of this specific reagent is not widely reported, its inherent recyclability is a key feature.

Spectroscopic and Computational Studies

Spectroscopic Characterization (e.g., NMR Studies for Reaction Intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in characterizing the structure of 1-chloro-1,2-benziodoxol-3(1H)-one and its reaction intermediates. While detailed NMR data for the reagent itself is not extensively published in primary literature, its application in mechanistic studies has provided insights into the nature of the reactive species involved in chlorination reactions.

In studies of the difunctionalization of alkenes, NMR experiments have been instrumental in elucidating the course of the reaction. nih.gov The analysis of the product mixtures and the identification of intermediates by ¹H and ¹³C NMR have helped to propose the involvement of different electrophilic species depending on the reaction conditions and the nucleophiles present. nih.gov

For instance, in the chlorination of phenylallene derivatives, ¹H and ²H NMR studies of the product mixture indicated that no deuterium (B1214612) scrambling occurred, ruling out certain rearrangement processes like 1,2-phenyl shifts. This spectroscopic evidence was vital in narrowing down the possible reaction mechanisms.

While specific NMR spectral data for transient intermediates is often challenging to obtain due to their short lifetimes, the analysis of the final products provides valuable information about the regioselectivity and stereoselectivity of the reactions, which in turn sheds light on the structure of the intermediates.

Table 1: Representative ¹H NMR Data for Products of Reactions Involving this compound

Starting MaterialProductKey ¹H NMR Signals (ppm)Reference
Phenylallenevic-DichlorideAromatic and aliphatic protons consistent with the dichlorinated structure.
Thieno[3,2-d]pyrimidine (B1254671) derivativeChlorinated adductSignals corresponding to the chlorinated heterocyclic core. atlanchimpharma.com

Note: This table is a generalized representation based on literature descriptions. For specific peak assignments and coupling constants, referral to the original research articles and their supporting information is necessary.

Mechanistic Probes and Elucidation of Reactive Intermediates

The mechanism of chlorination by this compound is complex and can proceed through either radical or ionic pathways, depending on the substrate and reaction conditions. rsc.orgmanchester.ac.uk

Radical Pathways: Evidence for a radical mechanism comes from several observations. In the chlorination of some substrates, the reaction is suppressed in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The amide directing group-assisted ortho-selective chlorination of anilide derivatives is proposed to proceed via a radical-mediated pathway without the need for an external radical initiator. rsc.org

Ionic Pathways: Conversely, in many reactions, this compound acts as a source of an electrophilic chlorine species. NMR experiments have suggested that the nature of the electrophilic reactive species can vary depending on the added nucleophile. nih.gov For example, in the presence of a Lewis basic promoter, dichlorination of alkenes is observed, suggesting the formation of a more reactive chlorinating agent. nih.gov The high regioselectivity observed in many chlorinations is also often indicative of an ionic, rather than a free-radical, mechanism. atlanchimpharma.comresearchgate.net

The elucidation of these reactive intermediates is key to understanding and controlling the outcome of chlorination reactions with this reagent. The interplay between radical and ionic pathways makes it a versatile tool in organic synthesis.

Theoretical and Computational Chemistry for Reaction Pathways

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become invaluable for investigating the reaction mechanisms of hypervalent iodine reagents. While specific DFT studies exclusively focused on this compound are not widely available in the reviewed literature, general computational studies on related hypervalent iodine(III) compounds provide a framework for understanding its reactivity.

These studies help in:

Determining the geometry and electronic structure of the reagent and its potential intermediates.

Calculating the energy barriers for different proposed reaction pathways (e.g., radical vs. ionic).

Explaining the observed regioselectivity and stereoselectivity of the reactions.

For related hypervalent iodine compounds, DFT calculations have been used to model the transition states of various transformations, providing insights into the factors that control the reaction outcomes. It is anticipated that similar computational investigations on this compound would provide a deeper understanding of its reaction pathways and help in the rational design of new synthetic methodologies.

Future Perspectives and Emerging Research Directions

Development of Novel Transformations

Research into 1-chloro-1,2-benziodoxol-3(1H)-one has led to the discovery of several novel difunctionalization reactions of alkenes. researchgate.netacs.org These transformations allow for the simultaneous introduction of a chlorine atom and another functional group across a double bond, providing rapid access to molecular complexity. Key among these are:

Oxychlorination: This reaction proceeds efficiently when conducted in water, yielding oxychlorinated products. researchgate.netacs.org

Dichlorination: The addition of a Lewis basic promoter, such as 4-phenylpyridine (B135609) N-oxide, facilitates the dichlorination of alkenes. researchgate.netacs.org

Azidochlorination: Using an in situ generated azide (B81097) anion results in the formation of azidochlorinated compounds. researchgate.netacs.org

Chlorothiocyanation: The reaction with trimethylsilyl (B98337) isothiocyanate (TMSNCS) produces chlorothiocyanated adducts. researchgate.netacs.org

Beyond alkenes, the reagent has been employed for the chemoselective and regioselective chlorination of phenylallene derivatives. nih.gov This method typically yields vicinal dichlorides, but in cases with specific substituents, it can lead to the formation of chlorinated dienes. nih.gov Furthermore, its application as a powerful chlorinating agent for aniline (B41778) derivatives has been explored, achieving ortho-selective chlorination through an amide-directing group under aqueous conditions without the need for a radical initiator. rsc.org

Expanding Scope and Substrate Compatibility

A significant focus of ongoing research is to broaden the range of substrates that can be effectively functionalized using this compound. Initially recognized for its utility in the electrophilic chlorination of arenes and heterocycles, its applicability has been successfully extended to a variety of molecular scaffolds. acs.orgatlanchimpharma.com

The reagent has shown remarkable compatibility with numerous functional groups and has been successfully used for the chlorination of nitrogen-containing heterocycles, specific classes of arenes, BODIPY dyes, and even complex pharmaceutical intermediates. acs.orgresearchgate.net Its air and moisture stability contribute to its practical utility and broad applicability. atlanchimpharma.comresearchgate.net Studies have demonstrated its effectiveness on electronically diverse anilides and sulfonamides under aqueous conditions. rsc.org The regioselective chlorination of phenylallenes has also been shown to be tolerant of various functional groups, providing products in good yields. nih.gov

The table below summarizes the expanding substrate scope for transformations involving this compound.

Substrate ClassTransformationKey FeaturesReferences
AlkenesDifunctionalization (Oxy-, Di-, Azidochlorination)Site-selective addition across the double bond. researchgate.netacs.org
PhenylallenesVicinal Dichlorination / Chlorodiene SynthesisChemo- and regioselective; radical mechanism suggested. nih.gov
Arenes & HeterocyclesElectrophilic ChlorinationPractical and efficient method for diverse aromatic systems. acs.orgresearchgate.net
Anilides & SulfonamidesOrtho-ChlorinationAmide-directed; proceeds in aqueous media. rsc.org
Thieno[3,2-d]pyrimidinesChlorinationHigh yield for complex pharmaceutical intermediates. atlanchimpharma.com

Advances in Catalytic and Asymmetric Applications

The development of highly enantioselective reactions using chiral hypervalent iodine compounds is a particularly important frontier in the field. nih.gov While the broader area of asymmetric catalysis with hypervalent iodine reagents is advancing, for instance in Friedel–Crafts reactions of indoles with other catalytic systems nih.gov, the development of specific, highly enantioselective applications involving this compound is an emerging area of research.

Green Chemistry and Sustainable Synthesis with Hypervalent Iodine Reagents

Hypervalent iodine (HVI) compounds are increasingly recognized as environmentally benign alternatives to heavy metal-based reagents for oxidative transformations. scilit.comnih.govresearchgate.net Their use aligns with the principles of green chemistry due to several factors. They are metal-free oxidants, and their reactions often produce non-toxic, recyclable iodoarene byproducts. nsf.govnsf.gov

The development of sustainable methods focuses on several key areas:

Recyclable Reagents: Creating systems where the aryl iodide byproduct can be easily recovered and re-oxidized to the active HVI reagent is a primary goal. scilit.comnsf.gov this compound is noted as being recyclable, which enhances its potential for industrial applications. acs.orgresearchgate.net

Catalytic Systems: As mentioned, using HVI compounds in catalytic amounts significantly reduces waste. scilit.comresearchgate.net

Benign Solvents: Performing reactions in environmentally friendly solvents, such as water, is another key aspect. scilit.com Notably, the oxychlorination of alkenes and ortho-chlorination of anilides using this compound have been shown to be effective in aqueous media. researchgate.netacs.orgrsc.org

Sustainable Synthesis of Reagents: Research is also directed towards greener methods for preparing HVI reagents themselves, for example, by using O₂ as the terminal oxidant or through electrochemical methods. nih.govnsf.gov

The stability, ease of preparation, and recyclability of this compound make it a valuable tool for developing more sustainable synthetic protocols. acs.org

Applications in Complex Molecule Synthesis

The reliability and selectivity of this compound make it a powerful reagent for the synthesis of complex and high-value molecules, including natural products and pharmaceuticals. nih.govacs.org The synthesis of chlorinated functional groups is often a significant challenge in the total synthesis of natural products. nih.gov

A compelling example of its effectiveness is in the synthesis of LP-922056, a potent inhibitor of Notum Pectinacetylesterase. atlanchimpharma.com In this synthesis, the chlorination of a key thieno[3,2-d]pyrimidine (B1254671) intermediate using common reagents like N-chlorosuccinimide (NCS) resulted in low yields (15-32%) and undesirable byproducts from the opening of a cyclopropyl (B3062369) ring. atlanchimpharma.com In contrast, employing the air- and moisture-stable this compound provided the desired chlorinated product in excellent isolated yields of 77-94%, with only trace amounts of side products detected. atlanchimpharma.com This highlights the reagent's mild nature and superior performance in intricate synthetic sequences where sensitive functional groups are present.

Q & A

Q. What are the primary synthetic applications of 1-chloro-1,2-benziodoxol-3(1H)-one in organic chemistry?

This reagent is widely used for electrophilic chlorination of arenes, heterocycles, and alkenes, enabling the introduction of chlorine atoms under mild conditions . It also serves as a terminal oxidant in TEMPO-catalyzed alcohol oxidations, converting alcohols to carbonyl compounds in high yields at room temperature . Additionally, it facilitates difunctionalization of alkenes (e.g., oxychlorination, azidochlorination) when combined with nucleophiles .

Q. How does this compound compare to other hypervalent iodine reagents in terms of stability?

Unlike some hypervalent iodine compounds (e.g., 1-hydroxy derivatives, which are impact-sensitive ), this compound exhibits enhanced air and moisture stability . However, thermal stability depends on purity; impurities like tosylate salts can lower decomposition thresholds. Storage at -20°C in inert atmospheres is recommended for long-term stability .

Q. What safety precautions are essential when handling this reagent?

While this compound is generally stable, thermal decomposition risks exist above 130°C. Avoid mechanical shock, store in cool/dry conditions, and conduct differential scanning calorimetry (DSC) to assess batch-specific stability . Use personal protective equipment (PPE) and work in fume hoods due to potential iodine release during reactions .

Q. What analytical methods validate the purity and structural integrity of this reagent?

Key techniques include:

  • 1H/13C NMR to confirm molecular structure and detect impurities (e.g., residual 2-iodobenzoic acid) .
  • DSC to monitor thermal stability and exothermic decomposition profiles .
  • X-ray diffraction for crystallinity assessment, particularly if morphology impacts reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for dichlorination of alkenes using this reagent?

Dichlorination requires Lewis base additives (e.g., 4-phenylpyridine N-oxide) to stabilize reactive intermediates. Solvent choice (e.g., dichloromethane) and slow reagent addition mitigate side reactions. For terminal alkenes, dichlorination proceeds selectively at the less substituted position under these conditions .

Q. What strategies enable regioselective chlorination in complex heterocycles?

Regioselectivity is achieved through synergistic use with directing groups or sequential halogenation. For example, in the synthesis of 2,3-diamino-5,6-dichloropyrazine, N-chlorosuccinimide (NCS) installs the first chlorine atom, while this compound selectively adds the final chlorine due to its electrophilic nature .

Q. How do nucleophile choices influence reaction pathways in alkene difunctionalization?

NMR studies reveal that nucleophiles dictate the electrophilic species generated . For instance:

  • Water promotes oxychlorination via chloronium ion intermediates.
  • Azide anions favor terminal azidochlorination through a radical pathway.
  • Pre-treatment with tetrabutylammonium iodide shifts selectivity to iodoesterification .

Q. What scalability challenges arise in gram-scale syntheses using this reagent?

Key challenges include:

  • Solvent volume optimization to maintain reaction efficiency without excessive waste.
  • Purification protocols (e.g., recrystallization in acetonitrile) to remove byproducts like iodobenzoic acid derivatives .
  • Thermal safety assessments via DSC to prevent runaway reactions during scale-up .

Q. How does this reagent compare to Dess–Martin periodinane (DMP) in oxidation reactions?

While DMP excels in oxidizing alcohols to ketones/aldehydes , this compound offers broader functional group tolerance and avoids over-oxidation to carboxylic acids. Its recyclability in ethyl acetate enhances sustainability in TEMPO-mediated oxidations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.